molecular formula C21H12O5 B14486058 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate CAS No. 64391-28-2

4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate

Cat. No.: B14486058
CAS No.: 64391-28-2
M. Wt: 344.3 g/mol
InChI Key: ICMMWCGXBCIIKF-UHFFFAOYSA-N
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Description

4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate is an organic compound that belongs to the anthraquinone family This compound is characterized by the presence of a hydroxy group and two keto groups on the anthracene ring, along with a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate typically involves the reaction of 4-hydroxy-9,10-dioxo-9,10-dihydroanthracene with benzoic acid or its derivatives. One common method is the esterification reaction, where 4-hydroxy-9,10-dioxo-9,10-dihydroanthracene is reacted with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups on the anthracene ring play a crucial role in its reactivity. The compound can form complexes with metal ions, which can then participate in redox reactions. Additionally, the benzoate ester group can undergo hydrolysis, releasing benzoic acid, which has antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate
  • N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • 4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)oxy)-3-methoxybenzaldehyde

Uniqueness

4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and benzoate ester groups allows for diverse chemical modifications and applications .

Properties

CAS No.

64391-28-2

Molecular Formula

C21H12O5

Molecular Weight

344.3 g/mol

IUPAC Name

(4-hydroxy-9,10-dioxoanthracen-2-yl) benzoate

InChI

InChI=1S/C21H12O5/c22-17-11-13(26-21(25)12-6-2-1-3-7-12)10-16-18(17)20(24)15-9-5-4-8-14(15)19(16)23/h1-11,22H

InChI Key

ICMMWCGXBCIIKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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